

Selectivity profile of Tgx-221 against other kinase isoforms

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Compound of Interest

Compound Name: Tgx-221

Cat. No.: B1684653

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Selectivity Profile of TGX-221: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the kinase selectivity profile of **TGX-221**, a potent and specific inhibitor of the p110 β isoform of phosphoinositide 3-kinase (PI3K). The data and protocols presented herein are intended to assist researchers in evaluating **TGX-221** for their specific applications in cellular signaling and drug discovery.

Introduction to TGX-221

TGX-221 is a well-characterized, cell-permeable small molecule inhibitor that has become an invaluable tool for dissecting the specific roles of PI3K β in various cellular processes.^{[1][2]} It operates by competing with ATP at the kinase domain, thereby blocking the catalytic activity of the p110 β subunit.^[2] Its high degree of selectivity for PI3K β over other Class I PI3K isoforms (p110 α , p110 δ , and p110 γ) and a broader range of other kinases makes it a preferred choice for targeted studies.^{[3][4]} The PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism, is the primary target of **TGX-221**.^[5] By inhibiting PI3K β , **TGX-221** effectively reduces the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to decreased activation of downstream effectors like Akt.^{[5][6]}

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of **TGX-221** has been quantified against various kinase isoforms, primarily the Class I PI3Ks. The half-maximal inhibitory concentration (IC₅₀) values from in vitro kinase assays are summarized below, demonstrating the compound's potent and selective inhibition of the p110 β isoform.

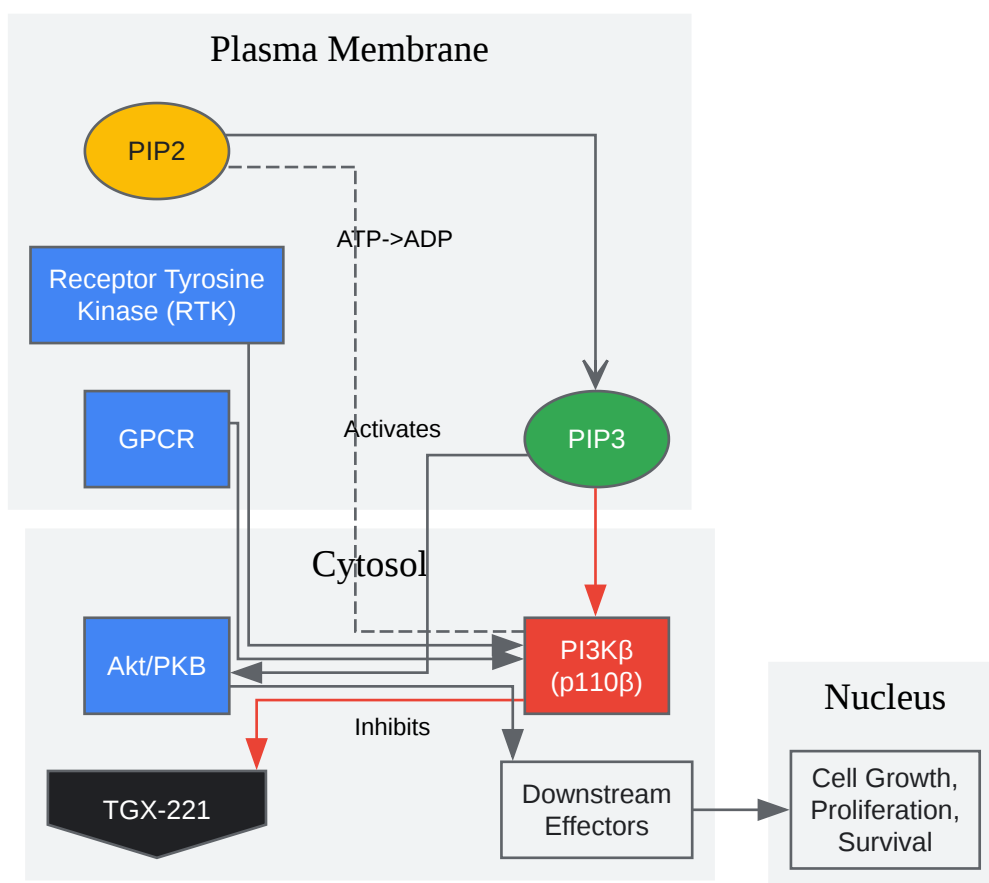
Kinase Isoform	IC ₅₀ (nM)	Fold Selectivity vs. PI3K β
PI3K p110 β	5 - 8.5[1][4][7]	1
PI3K p110 δ	100 - 211[1][3][4]	~12x - 42x
PI3K p110 γ	3,500[3]	~412x - 700x
PI3K p110 α	5,000[3][4]	~588x - 1000x

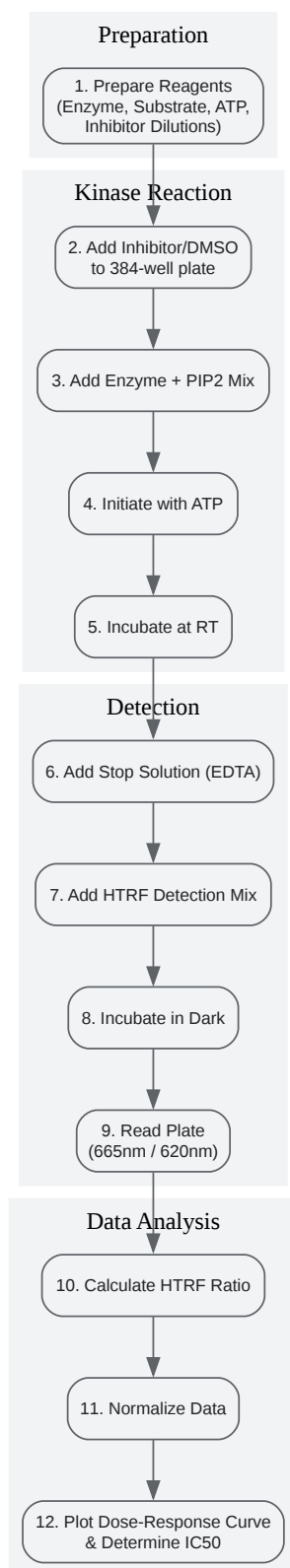
Data compiled from multiple sources. The range reflects values reported in different experimental settings.

As the data indicates, **TGX-221** is over 1000-fold more selective for PI3K β than for PI3K α and demonstrates significant selectivity against the δ and γ isoforms as well.[3][4]

Signaling Pathway Inhibition

TGX-221 exerts its biological effects by directly inhibiting the catalytic activity of PI3K β , a key node in cellular signaling. The diagram below illustrates the canonical PI3K/Akt pathway and the specific point of inhibition by **TGX-221**.





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